

interference of hemoglobin in GGT assay using gamma-L-Glutamyl-p-nitroanilide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *gamma-L-Glutamyl-p-nitroanilide*

Cat. No.: B12061768

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Technical Support Center: GGT Assay

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the Gamma-Glutamyl Transferase (GGT) assay using **gamma-L-glutamyl-p-nitroanilide**, specifically addressing interference from hemoglobin.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the GGT assay using **gamma-L-glutamyl-p-nitroanilide**?

A1: The GGT assay is a colorimetric method used to measure the activity of the enzyme Gamma-Glutamyl Transferase.[1] In the presence of a suitable acceptor molecule like glycylglycine, GGT catalyzes the transfer of a γ -glutamyl group from the chromogenic substrate, **gamma-L-glutamyl-p-nitroanilide**. This reaction releases the yellow-colored product, p-nitroaniline. The rate at which p-nitroaniline is formed is directly proportional to the GGT activity in the sample and is monitored by measuring the increase in absorbance at approximately 405-418 nm.[1]

Q2: How does hemoglobin interfere with the GGT assay?

A2: Hemoglobin interferes with the GGT assay primarily through a mechanism known as spectral interference.[2] Hemoglobin, released from lysed red blood cells (hemolysis), has a significant absorbance in the same wavelength range (405-418 nm) used to measure the p-

nitroaniline product.[2] This overlap in absorbance spectra leads to a falsely elevated reading, as the spectrophotometer measures the combined absorbance of both hemoglobin and the p-nitroaniline produced by the enzymatic reaction.

Q3: My sample is reddish in color. Can I still use it for the GGT assay?

A3: A reddish color in your serum or plasma sample indicates hemolysis, the rupture of red blood cells and release of hemoglobin. While it is always preferable to use non-hemolyzed samples, you may still be able to obtain accurate results depending on the degree of hemolysis.[3][4] Some assay kits and methods show negligible interference up to certain hemoglobin concentrations.[3][5] For samples with significant hemolysis, specific protocols can be followed to mitigate or correct for the interference.

Q4: What are the common causes of hemolysis in a sample?

A4: Hemolysis is often caused by improper sample collection or handling techniques.[6][7][8] Common causes include:

- Difficult or prolonged sample collection.[7]
- Using a needle with too small a gauge.[8]
- Excessive force when transferring blood from a syringe to a collection tube.[8]
- Vigorous shaking of the sample after collection.[7][8]
- Improper storage conditions, such as freezing and thawing whole blood.
- Delayed separation of serum or plasma from blood cells.[7]

Q5: At what concentration does hemoglobin start to significantly interfere with the GGT assay?

A5: The level of interference is dependent on the specific assay protocol and reagents used. However, many sources indicate that hemoglobin concentrations below certain thresholds have a negligible effect. The table below summarizes the interference levels from various sources.

Data Presentation: Hemoglobin Interference Thresholds in GGT Assay

Hemoglobin Concentration	Level of Interference	Source
< 100 mg/dL	Negligible	[5]
< 200 Hemolytic Index	No interference	[4]
< 0.5 g/L	Test result will be affected	[9]
2.5 - 4.5 g/L	Not interfered up to severely hemolyzed levels	[10]
< 5 g/L	No significant interference	[3]
> 8 g/L	May affect the results	[11]

Troubleshooting Guide

If you suspect hemoglobin interference in your GGT assay, follow this troubleshooting guide.

Step 1: Visual Inspection and Quantification of Hemolysis

- Visually inspect your sample: A pink to red color in the serum or plasma indicates the presence of free hemoglobin.
- Quantify Hemolysis (if possible): Many automated clinical analyzers provide a hemolysis index. This quantitative measure is more reliable than visual inspection.

Step 2: Consult Your Assay Kit Insert

- Review the "Interfering Substances" or "Limitations" section of your GGT assay kit's technical bulletin. It will likely specify a hemoglobin concentration below which interference is negligible.

Step 3: Choose an Appropriate Mitigation Strategy

Based on the level of hemolysis and the information from your kit insert, choose one of the following strategies:

- Proceed with the standard assay: If the hemoglobin concentration is below the threshold stated in your kit, you can proceed with the standard protocol.
- Use a sample blank: This can help to correct for the background absorbance from hemoglobin.
- Implement a correction protocol: For highly hemolyzed samples, a chemical correction method may be necessary.

Experimental Protocols

Standard GGT Assay Protocol (Kinetic Method)

This is a general protocol and may need to be adapted based on your specific kit and sample type.

- Reagent Preparation: Prepare the GGT assay buffer and substrate solution according to the kit manufacturer's instructions.
- Sample Preparation: If necessary, dilute samples with high expected GGT activity using the assay buffer.
- Assay Reaction:
 - Pipette your sample (e.g., 10 μ L) into the wells of a 96-well plate.
 - Add the GGT substrate working solution (e.g., 90 μ L) to each sample well to initiate the reaction.
 - Immediately place the plate in a microplate reader set to 37°C.
- Measurement:
 - Measure the absorbance at 405-418 nm kinetically over a period of 10-30 minutes, taking readings every 1-2 minutes.

- Calculation:
 - Determine the rate of change in absorbance per minute ($\Delta A/\text{min}$) from the linear portion of the reaction curve.
 - Calculate the GGT activity using the molar extinction coefficient of p-nitroaniline provided in your kit's manual.

Protocol 1: Correction for Hemolysis using a Sample Blank

This protocol is suitable for mild to moderate hemolysis.

- Prepare two sets of wells for each hemolyzed sample: one for the "Test" reaction and one for the "Sample Blank."
- Test Well:
 - Add your hemolyzed sample (e.g., 10 μL) to the well.
 - Add the GGT substrate working solution (e.g., 90 μL).
 - Measure the kinetic reaction as described in the standard protocol.
- Sample Blank Well:
 - Add your hemolyzed sample (e.g., 10 μL) to the well.
 - Add an equivalent volume (e.g., 90 μL) of the GGT assay buffer without the **gamma-L-glutamyl-p-nitroanilide** substrate.
 - Incubate under the same conditions as the test well and take an endpoint reading at the beginning and end of the kinetic read time.
- Calculation:
 - Calculate the $\Delta A/\text{min}$ for the Test well.

- Calculate the change in absorbance for the Sample Blank well over the same time period.
- Subtract the rate of change in the Sample Blank from the rate of change in the Test well to get the corrected $\Delta A/\text{min}$.
- Calculate the GGT activity using the corrected $\Delta A/\text{min}$.

Protocol 2: GGT Assay in Hemolyzed Samples via Trichloroacetic Acid (TCA) Precipitation

This is an endpoint method suitable for highly hemolyzed samples.[\[12\]](#)

- Enzymatic Reaction:
 - In a microcentrifuge tube, mix your hemolyzed sample with the GGT substrate and glycylglycine.
 - Incubate at 37°C for a fixed time (e.g., 15 minutes).[\[12\]](#)
- Reaction Termination and Protein Precipitation:
 - Stop the reaction by adding a volume of 100% (w/v) Trichloroacetic Acid (TCA) to a final concentration of 20%.[\[13\]](#)[\[14\]](#)
 - Incubate on ice for at least 30 minutes to precipitate proteins, including hemoglobin.[\[13\]](#)
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[\[14\]](#)
- Measurement:
 - Carefully transfer the clear supernatant to a new well of a 96-well plate.
 - Adjust the pH of the supernatant to approximately 7.5 with a suitable buffer (e.g., Tris buffer).[\[12\]](#)
 - Measure the absorbance of the p-nitroaniline in the supernatant at 405-418 nm.

- Calculation:
 - Create a standard curve using known concentrations of p-nitroaniline that have been processed in the same way (TCA precipitation and pH adjustment).
 - Determine the concentration of p-nitroaniline in your sample from the standard curve and calculate the GGT activity based on the incubation time.

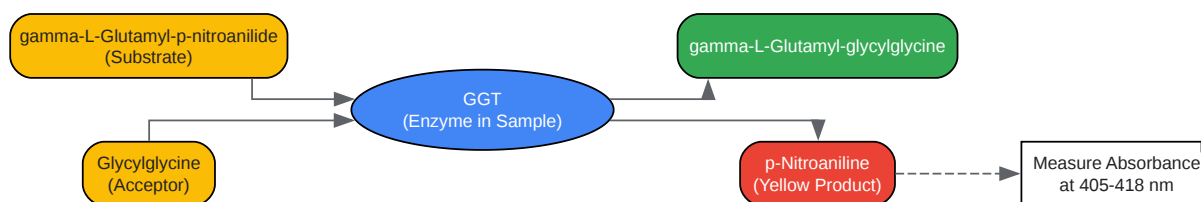
Protocol 3: GGT Assay in Hemolyzed Samples via Diazo Coupling Reaction

This method alters the final product to be measured at a wavelength where hemoglobin does not interfere.[\[15\]](#)

- Enzymatic Reaction:
 - Perform the GGT enzymatic reaction as described in the standard protocol for a fixed period (e.g., 60-120 minutes).
- Diazo Reaction:
 - Stop the enzymatic reaction and initiate the diazo reaction by adding the following reagents in sequence, with mixing after each addition:
 - 1 N Hydrochloric Acid
 - 0.1% Sodium Nitrite
 - 0.5% Ammonium Sulfamate
 - 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride
- Measurement:
 - Allow the color to develop according to the specific protocol (this may take several minutes).

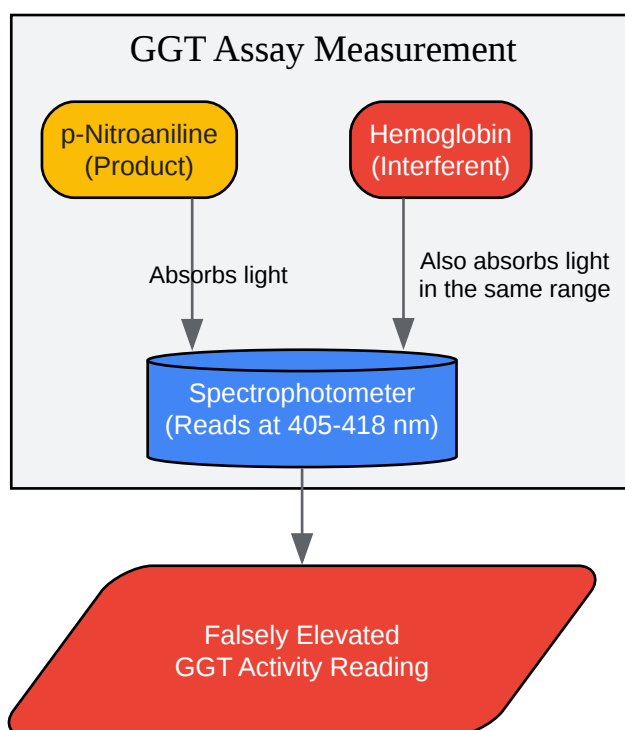
- Measure the absorbance at a wavelength away from hemoglobin's interference, typically between 500-575 nm.[15]
- Calculation:
 - A standard curve with p-nitroaniline must be prepared and subjected to the same diazo coupling reaction.
 - Calculate the GGT activity based on the amount of the final colored product formed.

Visualizations



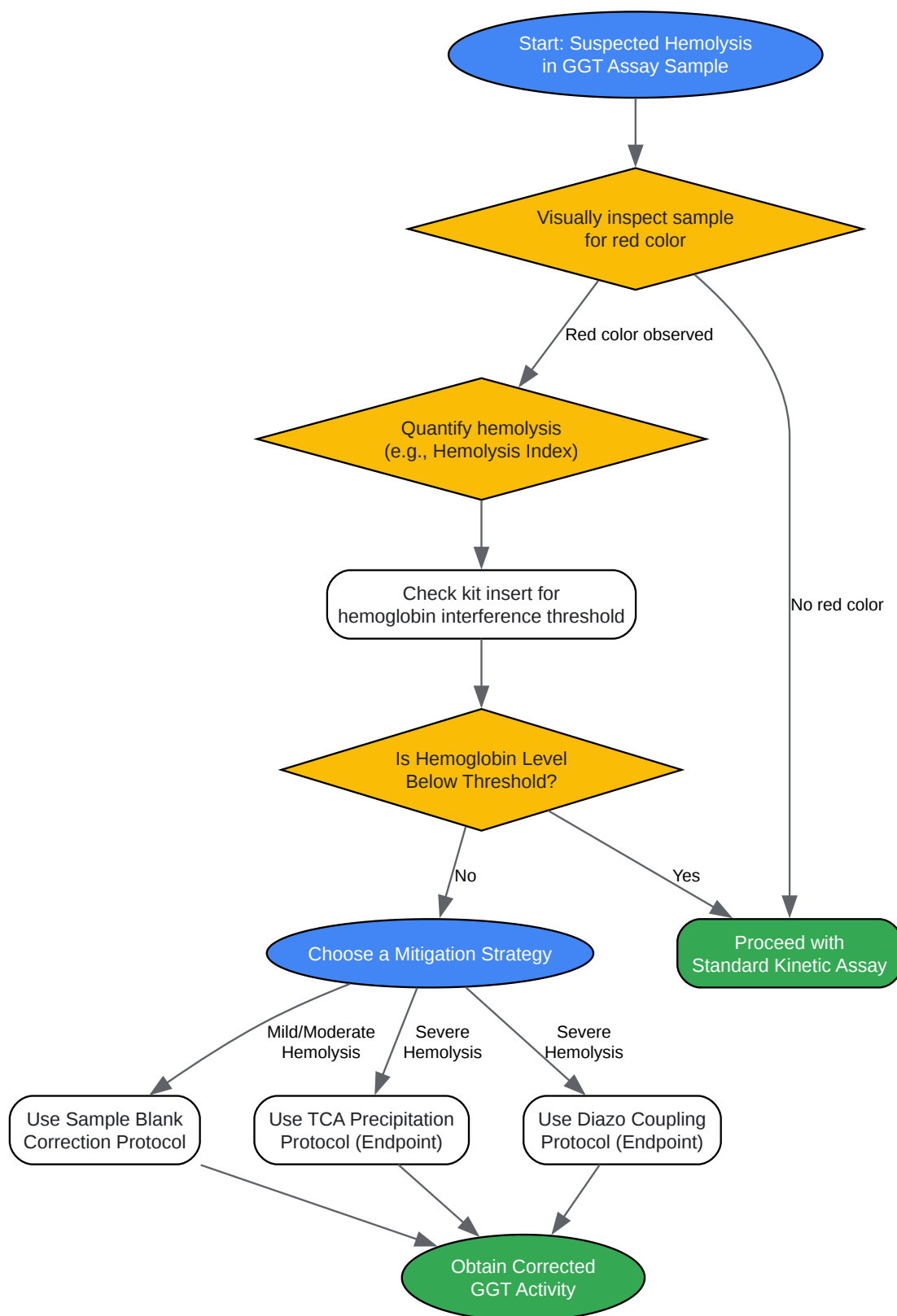
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Caption: Principle of the colorimetric GGT assay.



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Caption: Mechanism of hemoglobin spectral interference.



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- To cite this document: BenchChem. [interference of hemoglobin in GGT assay using gamma-L-Glutamyl-p-nitroanilide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12061768#interference-of-hemoglobin-in-ggt-assay-using-gamma-l-glutamyl-p-nitroanilide]

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